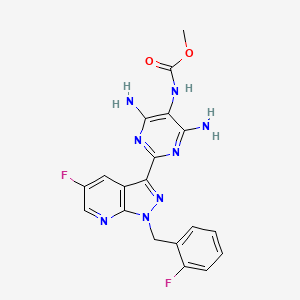
Vericiguat
Vue d'ensemble
Description
Vericiguat is a medication used to reduce the risk of dying and the need to be hospitalized in patients who have chronic heart failure . It is also known as an oral soluble guanylate cyclase (sGC) stimulator .
Synthesis Analysis
The synthesis of Vericiguat starts with the preparation of intermediate 6.11 from the diazonium salt of aniline (6.10) and malononitrile. The bisnitrile 6.11 is then condensed with intermediate 6.9 in DMF to deliver 6.12 in 78% over 2 steps. Reduction to the amine (6.13) is achieved by catalytic hydrogenation in 96% yield. Finally, methyl chloroformate reacts selectively with the C5 amino group to deliver Vericiguat (6) in a 96% yield .Molecular Structure Analysis
Vericiguat has a molecular formula of C19H16F2N8O2 . It is an aminopyrimidine, a pyrazolopyridine, a carbamate ester, and an organofluorine compound .Chemical Reactions Analysis
Vericiguat is primarily metabolized by glucuronidation via uridine diphosphate-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A9 .Physical And Chemical Properties Analysis
Vericiguat is a small molecule that is orally administered . Further details about its physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Heart Failure Treatment
Vericiguat has been identified as a potential treatment option for heart failure (HF). It activates soluble guanylate cyclase (sGC) by binding to the beta-subunit, bypassing the requirement for NO-induced activation . The nitric oxide (NO)–sGC–cyclic guanosine monophosphate (cGMP) pathway plays an essential role in cardiovascular (CV) regulation and the protection of healthy cardiac function but is impaired in HF .
Reduced Ejection Fraction (HFrEF)
Vericiguat has shown to reduce the risk of CV death and HF hospitalization in HF patients with reduced ejection fraction (HFrEF) . It is recommended for patients with HFrEF and a minimum systolic blood pressure of 100 mmHg .
Preserved Ejection Fraction (HFpEF)
While Vericiguat showed no therapeutic effect on HF with preserved ejection fraction (HFpEF), larger studies are required to investigate any potential effect of Vericiguat in HFpEF patients .
Cardiovascular Regulation
The NO–sGC–cGMP pathway, which Vericiguat stimulates, plays an essential role in cardiovascular regulation . This pathway is critical for normal cardiac and vascular function .
Oxidative Stress and Endothelial Dysfunction
Vericiguat targets oxidative stress and endothelial dysfunction, two mechanisms closely linked and involved in HF pathophysiology . It promotes the synthesis of cGMP, a mediator of several beneficial effects in HF patients .
Decompensated Heart Failure
Vericiguat is considered when the individual patient experiences decompensation despite being on guideline-recommended medication . It can be recommended for patients with HFrEF, where standard-of-care is insufficient, and the disease worsens .
Mécanisme D'action
Target of Action
Vericiguat primarily targets soluble guanylate cyclase (sGC), an intracellular enzyme found in vascular smooth muscle cells . This enzyme plays a crucial role in the NO-sGC-cGMP signaling pathway, which is essential for regulating the cardiovascular system .
Mode of Action
Vericiguat acts as a direct stimulator of sGC, enhancing the production of cyclic guanosine monophosphate (cGMP) independently of nitric oxide (NO) and synergistically in normal and low-NO conditions . By stimulating sGC directly, vericiguat bypasses the need for a functional NO-sGC-cGMP axis, thereby helping to prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure .
Biochemical Pathways
The activation of sGC by vericiguat leads to an increase in cGMP production. cGMP acts as a second messenger, activating various downstream signaling cascades that elicit a wide range of effects . These diverse cellular effects have implicated deficiencies in its production (primarily due to insufficient NO bioavailability) in the pathogenesis of various cardiovascular diseases .
Pharmacokinetics
Vericiguat demonstrates virtually complete absorption and increased exposure with food . It has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers . Vericiguat is a low-clearance drug, with a half-life of approximately 20 hours in healthy volunteers and 30 hours in patients with heart failure (HF) with reduced ejection fraction (HFrEF) . Most drug metabolism is achieved by glucuronidation .
Result of Action
The stimulation of sGC by vericiguat and the subsequent increase in cGMP production lead to smooth muscle relaxation and vasodilation . These effects may improve cardiac function . Moreover, vericiguat can suppress the oxidative stress induced by angiotensin II and following activation of ERK 1/2 signaling .
Action Environment
Environmental factors such as food intake can influence the action of vericiguat. For instance, the exposure (AUC and Cmax) of vericiguat increases by approximately 40% with food compared to a fasted state . This confirms a food effect on vericiguat bioavailability . Therefore, vericiguat tablets should be administered with food .
Safety and Hazards
In clinical trials, symptomatic hypotension occurred in 9.1% of the patients in the Vericiguat group and in 7.9% of the patients in the placebo group . Anemia occurred more often in the Vericiguat group than in the placebo group . Vericiguat may cause fetal harm and should not be used in patients who are pregnant or breastfeeding .
Orientations Futures
Propriétés
IUPAC Name |
methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFHIXARHDBPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318361 | |
| Record name | Vericiguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Heart failure (HF) involves, amongst other morphologic and physiologic changes, the impaired synthesis of nitric oxide (NO) and decreased activity of soluble guanylate cyclase (sGC). Functioning normally, NO binds to sGC and stimulates the synthesis of intracellular cyclic guanosine monophosphate (cGMP), a second messenger involved in the maintenance of vascular tone, as well as cardiac contractility and remodeling. Defects in this pathway are thought to contribute to the myocardial and vascular dysfunction associated with heart failure and are therefore a desirable target in its treatment. Vericiguat directly stimulates sGC by binding to a target site on its beta-subunit, bypassing the need for NO-mediated activation, and in doing so causes an increase in the production of intracellular cGMP that results in vascular smooth muscle relaxation and vasodilation. | |
| Record name | Vericiguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1350653-20-1 | |
| Record name | Vericiguat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350653-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vericiguat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350653201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vericiguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vericiguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERICIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV66ADM269 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

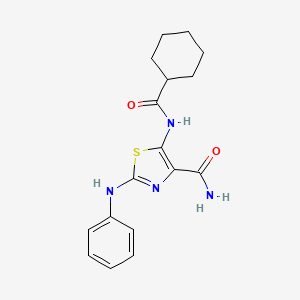
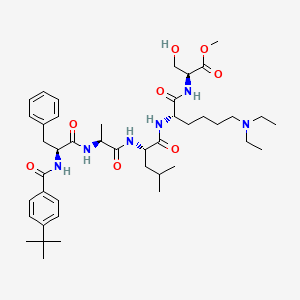
![trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol](/img/structure/B611583.png)
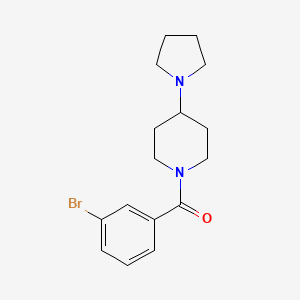


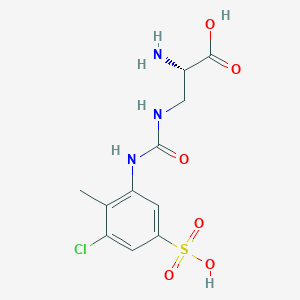

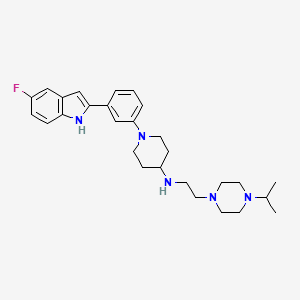

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)


